Structural Differentiation: C4 Alkyl Spacer Distinguishes m-PEG9-C4-SH from Standard m-PEG9-SH
m-PEG9-C4-SH contains a four-carbon butyl (C4) spacer interposed between the PEG9 chain and the terminal thiol group, whereas the closest structural analog m-PEG9-SH has the thiol group directly appended to the terminal ethylene glycol unit . This structural difference is confirmed by canonical SMILES representation: m-PEG9-C4-SH (COCCOCCOCCOCCOCCOCCOCCOCCOCCCCCCS) vs. m-PEG9-SH (COCCOCCOCCOCCOCCOCCOCCOCCOCCS) . The C4 spacer introduces a hydrophobic domain adjacent to the reactive thiol, which can influence the local chemical environment during conjugation reactions and modulate the overall hydrophilicity-hydrophobicity balance of the PROTAC conjugate .
| Evidence Dimension | Structural composition |
|---|---|
| Target Compound Data | PEG9 chain + C4 alkyl spacer + terminal thiol; molecular formula C23H48O9S; molecular weight 500.69 |
| Comparator Or Baseline | m-PEG9-SH: PEG9 chain + terminal thiol (no C4 spacer); molecular formula C19H40O9S; molecular weight 444.58 |
| Quantified Difference | Delta MW = 56.11 Da (C4H8 insertion); delta formula = C4H8 |
| Conditions | Structural analysis based on canonical SMILES and molecular formula |
Why This Matters
This structural distinction is critical for scientists optimizing PROTAC linker design, as the presence of a hydrophobic C4 spacer alters the local chemical environment near the conjugation site and may affect ternary complex formation geometry compared to the simpler m-PEG9-SH architecture.
